

# Application Notes and Protocols: Diiron Nonacarbonyl as a Source of Fe(0)

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## Compound of Interest

Compound Name: Diironnonacarbonyl

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## Introduction

Diiron nonacarbonyl,  $\text{Fe}_2(\text{CO})_9$ , is an orange, micaceous solid organometallic compound.<sup>[1]</sup> It serves as a significant reagent in organometallic chemistry and organic synthesis, primarily as a more reactive and safer source of zero-valent iron (Fe(0)) compared to the highly toxic and volatile iron pentacarbonyl ( $\text{Fe}(\text{CO})_5$ ).<sup>[1][2][3]</sup> Its non-volatile nature makes it easier to handle, although it is virtually insoluble in most common solvents.<sup>[1][2][4]</sup> This insolubility is often overcome by using slurries in solvents like tetrahydrofuran (THF) or by reaction with amines to form soluble anionic iron carbonyl species.<sup>[1][3]</sup> The thermal or chemical decomposition of diiron nonacarbonyl provides a convenient route to generate highly reactive Fe(0) species for various applications, including the synthesis of iron-containing nanoparticles and as a catalyst or precursor in numerous organic transformations.<sup>[3][5]</sup>

Key Properties of Diiron Nonacarbonyl:

Property	Value	Reference
Chemical Formula	$\text{Fe}_2(\text{CO})_9$	[1]
Molar Mass	363.78 g/mol	[1]
Appearance	Orange crystalline solid	[1][6]
Melting Point	Decomposes at 100 °C	[1][6]
Solubility	Virtually insoluble in all common solvents	[1][4]

## Core Applications

The utility of diiron nonacarbonyl as an Fe(0) source is demonstrated in its application in materials science for the synthesis of nanoparticles and in organic synthesis as a catalyst for various transformations.[5]

## Synthesis of Iron-Containing Nanoparticles

A prominent application of  $\text{Fe}_2(\text{CO})_9$  is in the synthesis of zero-valent iron (Fe(0)) nanoparticles.[5] These nanoparticles are of significant interest due to their magnetic and catalytic properties.[3][5] The thermal decomposition of diiron nonacarbonyl in high-boiling point solvents, often in the presence of stabilizing agents like dodecylamine (DDA), yields well-defined, monodisperse Fe(0) nanoparticles.[3][7] This method provides an alternative to the hazardous  $\text{Fe}(\text{CO})_5$  precursor, offering better control over reaction stoichiometry and enhanced safety.[3] Furthermore, this approach can be extended to synthesize heterometallic nanoparticles, such as FeCo and FePt, by co-decomposing  $\text{Fe}_2(\text{CO})_9$  with other metal carbonyl precursors like  $\text{Co}_2(\text{CO})_8$  or platinum acetylacetonate ( $\text{Pt}(\text{acac})_2$ ).[3][7]

Table 1: Synthesis of Iron-Containing Nanoparticles using  $\text{Fe}_2(\text{CO})_9$  as an Fe(0) Source

Nanoparticle Type	Co-precursor	Solvent / Stabilizer	Temperature (°C)	Particle Size (nm)	Reference
Fe(0)	None	1-Octadecene (ODE) / Dodecylamine (DDA)	180	Not specified	[7]
Fe <sub>1-x</sub> Co <sub>x</sub>	Co <sub>2</sub> (CO) <sub>8</sub>	ODE / DDA	200	Not specified	[7]
Fe <sub>1-x</sub> Pt <sub>x</sub>	Pt(acac) <sub>2</sub>	ODE / DDA	Not specified	Not specified	[3]

## Catalysis in Organic Synthesis

Diiron nonacarbonyl is a valuable precursor for generating catalytically active iron species for a range of organic transformations.[5] Upon mild heating or in a coordinating solvent like THF, it can dissociate to form reactive intermediates such as Fe(CO)<sub>4</sub>. [1][5]

- **Cycloaddition Reactions:** Fe<sub>2</sub>(CO)<sub>9</sub> is famously used in the Noyori [3+2] reaction for the synthesis of cyclopentadienones from dibromoketones.[1]
- **Deoxygenation Reactions:** Fe(0) generated from Fe<sub>2</sub>(CO)<sub>9</sub> can act as a potent reducing agent. While specific protocols using Fe<sub>2</sub>(CO)<sub>9</sub> are part of broader synthetic strategies, the principle relies on the ability of Fe(0) to facilitate the reductive cleavage of functional groups like benzoates, providing a metal-based alternative to traditional methods.[8][9]
- **Reductive Amination:** Fe(0) nanoparticles, which can be synthesized from Fe<sub>2</sub>(CO)<sub>9</sub>, are effective catalysts for reductive amination.[10][11] This reaction converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine via an intermediate imine, which is then reduced.[10][12]
- **C-H Bond Activation:** Iron carbonyl complexes derived from diiron nonacarbonyl have been utilized in C-H activation reactions, offering a direct and atom-economical method for forming new carbon-carbon or carbon-heteroatom bonds.[5][13]
- **Hydrogenase Mimics:** Diiron nonacarbonyl is a key starting material for synthesizing diiron complexes that model the active sites of [FeFe]-hydrogenase enzymes.[5] This research is

crucial for developing catalysts for hydrogen production.[5]

## Experimental Protocols

### Protocol for Synthesis of Fe(0) Nanoparticles

This protocol describes the synthesis of zero-valent iron nanoparticles by the thermal decomposition of diiron nonacarbonyl.[7]

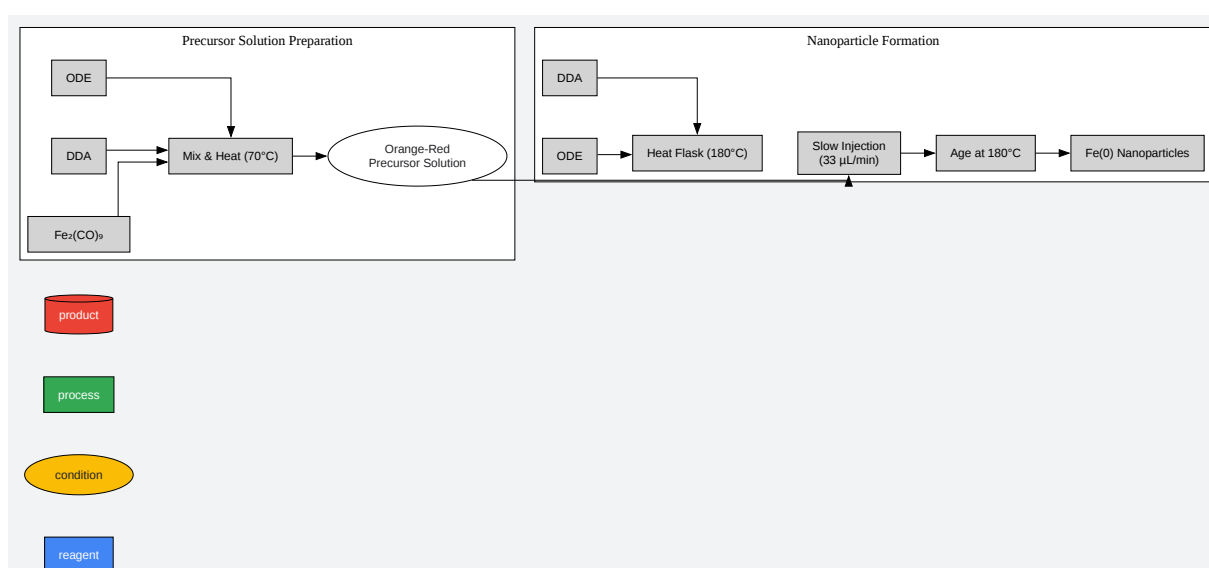
Materials:

- Diiron nonacarbonyl ( $\text{Fe}_2(\text{CO})_9$ )
- 1-Octadecene (ODE)
- Dodecylamine (DDA)
- Nitrogen gas (high purity)
- Standard air-free Schlenk line equipment
- Syringe pump

Procedure:

- Reaction Flask Setup: In a nitrogen-filled glovebox, charge a reaction flask with ODE (3 mL) and DDA (0.24 g, 1.3 mmol).
- Transfer the flask to an air-free Schlenk line under a nitrogen atmosphere and heat to 180 °C.
- Precursor Solution Preparation: In the glovebox, prepare the reaction solution by adding  $\text{Fe}_2(\text{CO})_9$  (0.02 g, 0.06 mmol), DDA (0.25 g, 1.3 mmol), and ODE (4 mL) to a separate vial.
- Heat the precursor solution to 70 °C with stirring until a clear orange-red solution is formed.
- Injection: Take up a 4 mL aliquot of the warm precursor solution into a syringe.

- Inject the solution into the hot reaction flask (maintained at 180 °C) at a slow, controlled rate of 33  $\mu\text{L}/\text{min}$  using a syringe pump.
- Aging and Isolation: After the injection is complete, allow the reaction to age at 180 °C for a desired period to control particle growth.
- Cool the reaction mixture to room temperature. The product can be isolated from the magnetic stir bar and resuspended in fresh, degassed octadecene for storage and characterization.



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Caption: Experimental workflow for Fe(0) nanoparticle synthesis.

## General Protocol for Catalytic Reductive Amination

This protocol outlines a general procedure for the reductive amination of a ketone using an amine, catalyzed by Fe(0) nanoparticles generated in situ or pre-synthesized from  $\text{Fe}_2(\text{CO})_9$ .

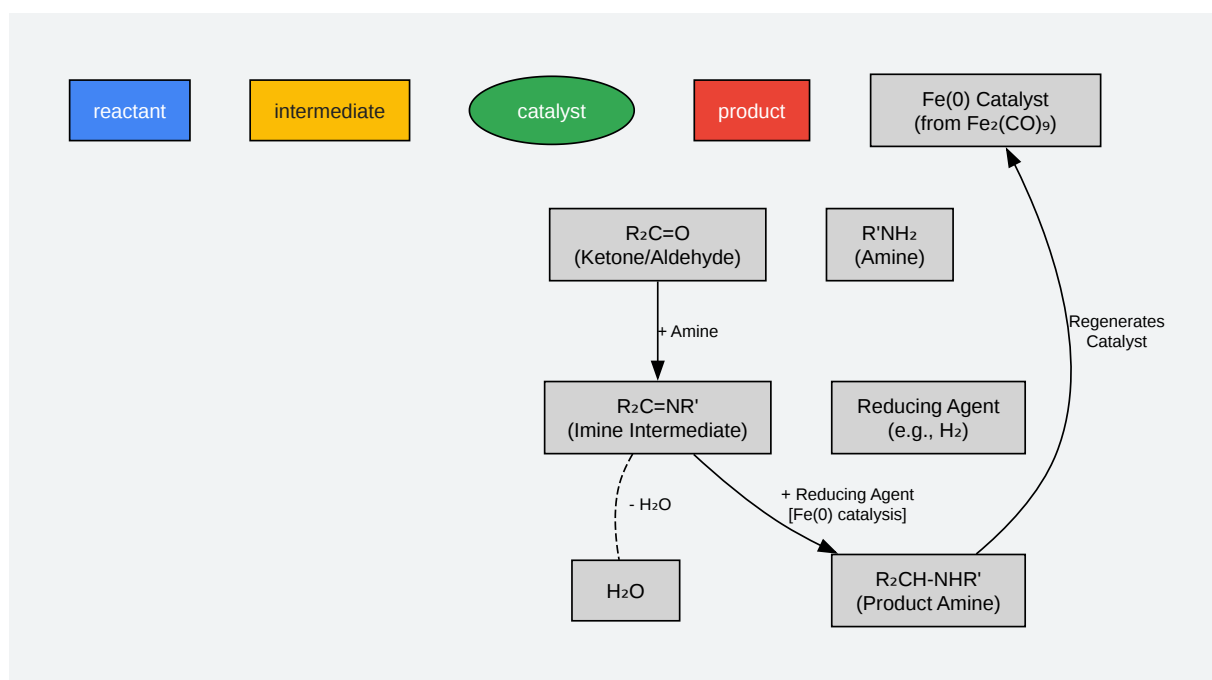
#### Materials:

- Ketone or aldehyde
- Primary or secondary amine
- $\text{Fe}_2(\text{CO})_9$  (as Fe(0) source) or pre-synthesized Fe(0) nanoparticles
- Reducing agent (e.g.,  $\text{NaBH}_3\text{CN}$ , or  $\text{H}_2$  gas)[[12](#)]
- Anhydrous solvent (e.g., Methanol, THF)
- Inert atmosphere (Nitrogen or Argon)

#### Procedure:

- To a dried reaction flask under an inert atmosphere, add the ketone/aldehyde (1.0 mmol), the amine (1.1 mmol), and the anhydrous solvent (5 mL).
- Add the Fe(0) catalyst. This can be pre-synthesized Fe(0) nanoparticles or a catalytic amount of  $\text{Fe}_2(\text{CO})_9$  which will form the active species under reaction conditions.
- Add the reducing agent. If using a hydride reagent like  $\text{NaBH}_3\text{CN}$ , add it portion-wise while monitoring the reaction. If using  $\text{H}_2$ , pressurize the vessel with hydrogen gas (typically 1-10 atm).
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
- Upon completion, quench the reaction carefully with water or a mild acid.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography to obtain the desired substituted amine.



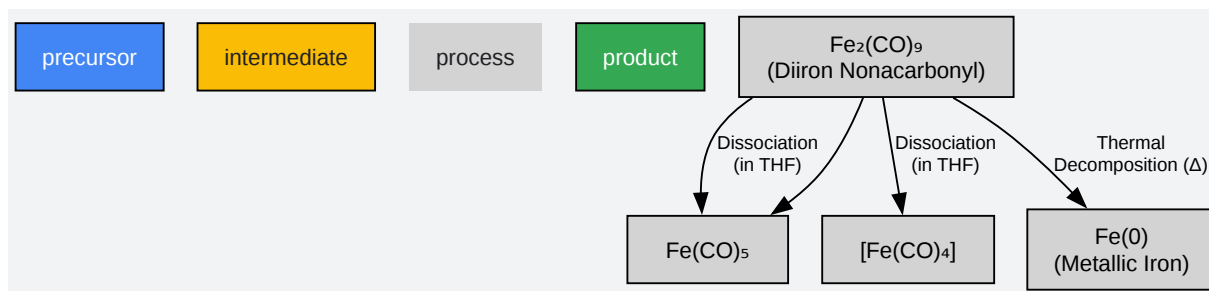
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Caption: Catalytic cycle for Fe(0)-mediated reductive amination.

## Generation of Active Fe(0) Species

Diiron nonacarbonyl is more reactive than iron pentacarbonyl.[1] In solution, particularly in coordinating solvents like THF, it is proposed to be in equilibrium with  $Fe(CO)_5$  and a highly reactive, coordinatively unsaturated  $Fe(CO)_4(THF)$  species.[1][5][14] This intermediate is central to its utility in synthesizing various organometallic complexes and initiating catalytic cycles.[5] Thermal decomposition provides a more direct route to metallic Fe(0), which is the basis for its use in nanoparticle synthesis.[5][7]





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Caption: Pathways for generating active Fe(0) species from Fe<sub>2</sub>(CO)<sub>9</sub>.

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